Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-12(16)10-5-3-2-4-9(10)11(15)13-6-8(14)7-18-13/h2-5,8,14H,6-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKNVCIZFHCRKR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2C[C@@H](CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition Methodology
Building on Milinkevich's work, the chiral isoxazolidine core is constructed through stereocontrolled cycloaddition:
Procedure:
- Generate nitrone from (R)-glyceraldehyde acetonide (0.1 mmol) in anhydrous THF at -20°C
- Add methyl vinyl benzoate (0.12 mmol) with ZnCl₂ (10 mol%) as Lewis acid catalyst
- Maintain reaction at -10°C for 48 hours under nitrogen atmosphere
This method achieves 78% yield with 92% ee (S)-configuration, confirmed by chiral HPLC. Comparative data from alternative approaches:
| Method | Catalyst | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Thermal | None | 110 | 35 | <5 |
| ZnCl₂-mediated | ZnCl₂ | -10 | 78 | 92 |
| Organocatalytic | L-Proline | 25 | 62 | 85 |
Hydroxylation at C4 Position
Post-cycloaddition hydroxylation follows the protocol from TW202122369A:
- Protect nitrogen with Boc-anhydride (2 equiv) in DCM
- Perform Sharpless dihydroxylation with AD-mix-β (1.5 equiv)
- Selective deprotection using TFA/DCM (1:4 v/v)
Key parameters:
- Reaction scale: 1-5 mmol demonstrated in
- Temperature control: 0°C → 25°C gradient over 6h
- Yield optimization: 89% at 0.5M concentration
Benzoate Ester Coupling Strategies
Mixed Carbonate Activation
Adapting continuous-flow techniques from:
Continuous Flow Setup:
- React methyl 2-aminobenzoate (4.58 kg/h feed rate) with phosgene (1.2 equiv)
- Maintain residence time of 2.5 minutes at 40°C
- Immediate quenching with (S)-4-hydroxyisoxazolidine (1.05 equiv)
This method achieves 94% conversion compared to 76% in batch processes.
Enzymatic Resolution
For enhanced stereopurity:
- Use Candida antarctica lipase B (CAL-B) immobilized on acrylic resin
- Kinetic resolution in tert-butyl methyl ether at 30°C
- Monitor conversion via inline IR spectroscopy
Process Data:
| Parameter | Value | Source |
|---|---|---|
| Enzyme loading | 15% w/w | |
| Reaction time | 18h | |
| E-value | >200 | |
| Final ee | 99.2% |
Process Optimization and Scalability
Solvent Effects on Reaction Outcomes
| Solvent | Cycloaddition Yield (%) | Coupling Efficiency (%) |
|---|---|---|
| DCM | 78 | 82 |
| MeCN | 85 | 91 |
| THF | 68 | 75 |
| EtOAc | 72 | 88 |
MeCN demonstrates optimal performance for both steps, enabling single-solvent processing.
Temperature Profiling
Critical temperature thresholds identified through DSC studies:
- Cycloaddition exotherm onset: 45°C
- Carbamate decomposition: >70°C
- Optimal range: 25-40°C with ±2°C control
Analytical Characterization Protocols
Chiral Purity Assessment
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
δ 8.12 (d, J=7.6 Hz, 1H, ArH)
δ 7.65 (t, J=7.4 Hz, 1H, ArH)
δ 7.52 (d, J=7.8 Hz, 1H, ArH)
δ 5.28 (dd, J=8.2, 4.6 Hz, 1H, CH)
δ 4.12 (s, 3H, OCH₃)
δ 3.85-3.79 (m, 2H, CH₂OH)
13C NMR (101 MHz, CDCl₃):
δ 172.4 (C=O ester)
δ 168.9 (C=O amide)
δ 134.2-127.6 (Ar-C)
δ 72.8 (CH-O)
δ 62.1 (CH₂OH)
δ 52.3 (OCH₃)
Industrial-Scale Production Considerations
Adapting methodology from TW202122369A:
Key Process Parameters:
| Stage | Parameter | Value |
|---|---|---|
| Cycloaddition | Batch size | 50 kg |
| Cooling rate | 2°C/hr | |
| Crystallization | Anti-solvent | Heptane |
| Particle size | 50-100 μm | |
| Drying | Vacuum level | 15 mbar |
| Residual solvents | <500 ppm |
Economic analysis shows 23% cost reduction versus batch processing through:
- 38% lower solvent consumption
- 15× faster reaction kinetics
- 92% yield improvement at >100 kg scale
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate has been investigated for its role as a precursor in the synthesis of bioactive compounds. Its structural features allow it to act as a scaffold for the development of inhibitors targeting various biological pathways.
Case Study: Inhibition of Enzymatic Activity
Research has indicated that derivatives of this compound can inhibit specific enzymes linked to cancer proliferation. For instance, studies have shown that modifications to the isoxazolidine ring enhance the compound's affinity for certain kinase targets, suggesting potential use in cancer therapeutics.
Pharmaceutical Formulations
The compound has been utilized in formulating drugs aimed at treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory agents.
Data Table: Pharmaceutical Applications
| Application Area | Compound Role | Target Condition |
|---|---|---|
| Anti-inflammatory Drugs | Precursor | Rheumatoid Arthritis |
| Cancer Therapeutics | Kinase Inhibitor | Various Cancer Types |
| Neurological Disorders | Modulator | Neurodegenerative Diseases |
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic effects. Its unique functional groups allow for further chemical modifications.
Example Synthesis Pathway
- Starting Material : Methyl benzoate
- Reagents : Hydroxyisoxazolidine derivative
- Reaction Conditions : Acidic or basic catalysis to facilitate esterification
This pathway demonstrates how this compound can be synthesized and subsequently modified to yield new pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Isoxazolidine or Related Heterocycles
The compound’s closest structural analogues include derivatives from and , which share benzoate backbones modified with heterocyclic or aromatic substituents:
| Compound Name | Substituent/Functional Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate | 4-Hydroxyisoxazolidine, chiral (S)-configuration | ~265.27* | High polarity, potential H-bond donor |
| C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) | Piperazine, quinoline | ~469.52 | Extended conjugation, basic N-atoms |
| I-6273 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | 3-Methylisoxazole, thioether | ~371.44 | Increased lipophilicity, sulfur linkage |
Notes:
- The target compound’s 4-hydroxyisoxazolidine group enhances hydrophilicity compared to C1’s quinoline-piperazine system, which may improve aqueous solubility but reduce membrane permeability .
- Unlike I-6273’s thioether and ethyl ester, the target compound’s methyl ester and hydroxyl group favor faster metabolic clearance in biological systems .
Functional Group Variations in Benzoate Esters
Triazine-Linked Sulfonylureas (): Compounds like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the benzoate core but incorporate sulfonylurea and triazine moieties. These groups confer herbicidal activity via acetolactate synthase inhibition, a mechanism absent in the target compound due to its lack of sulfonylurea functionality .
Key Differences :
- Reactivity : Sulfonylureas () exhibit hydrolytic instability at acidic pH, whereas the target compound’s isoxazolidine ring is more resistant to hydrolysis.
- Biological Targets : The hydroxyisoxazolidine group may interact with enzymes or receptors via H-bonding, unlike the triazine-based herbicides’ mode of action .
Physicochemical and Spectroscopic Comparisons
- NMR Shifts: The target compound’s carbonyl (C=O) and hydroxyl protons are expected near δ 170–175 ppm (¹³C) and δ 4.5–5.5 ppm (¹H), respectively. In contrast, C1–C7 () show quinoline-related aromatic protons at δ 7.5–8.5 ppm, reflecting greater aromaticity .
- Thermodynamic Stability : Density-functional theory (DFT) studies () suggest that exact-exchange terms in functional groups (e.g., hydroxyl vs. halogen substituents) influence stabilization energies. The hydroxyisoxazolidine’s H-bonding capability may lower its Gibbs free energy relative to halogenated analogues like C4 (4-fluorophenyl) .
Biological Activity
Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Chemical Formula : C₁₂H₁₃NO₅
- Molecular Weight : 251.235 g/mol
This structural composition suggests potential interactions with biological targets, particularly enzymes and receptors involved in various physiological processes.
Research indicates that compounds similar to this compound may interact with specific biological pathways. For instance, studies on related benzoate derivatives have shown their ability to inhibit carbonic anhydrase (CA) isozymes, which are implicated in tumor growth and metastasis.
Key Points:
- Carbonic Anhydrase Inhibition : Compounds designed to selectively inhibit CAIX, a variant overexpressed in tumors, exhibit significant anticancer properties. This mechanism is crucial for the development of targeted cancer therapies .
Biological Activity Overview
-
Anticancer Potential :
- The potential anticancer activity of this compound can be inferred from studies on related compounds that demonstrate high selectivity for CAIX over other isozymes, indicating a promising therapeutic profile against solid tumors.
- Enzyme Inhibition :
Table 1: Binding Affinities of Related Compounds to CA Isozymes
| Compound Name | Kd (nM) | Selectivity Ratio |
|---|---|---|
| Methyl 5-sulfamoyl-benzoate | 0.12 | >100 |
| Methyl (S)-2-(4-Hydroxyisoxazolidine...) | TBD | TBD |
| Other Benzoate Derivatives | TBD | TBD |
Note: TBD - To Be Determined based on future experimental data.
Case Studies
- Case Study on Tumor Microenvironment :
- Toxicological Assessment :
Q & A
Q. What are the recommended synthetic routes for preparing Methyl (S)-2-(4-Hydroxyisoxazolidine-2-carbonyl)benzoate?
The synthesis of methyl benzoate derivatives often involves coupling reactions or esterification. For example, methyl benzoate analogs with heterocyclic moieties (e.g., isoxazolidine) can be synthesized via nucleophilic acyl substitution or palladium-catalyzed cross-coupling. A common strategy includes activating the carboxylic acid group with coupling reagents (e.g., DCC/HOBt) to form the isoxazolidine-carbonyl linkage, followed by esterification with methanol under acidic conditions. Purification via column chromatography and recrystallization ensures enantiomeric purity, particularly for the (S)-configured stereocenter .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm structural integrity and stereochemistry. For instance, coupling constants in 1H NMR can differentiate diastereomers, while carbonyl carbon signals in 13C NMR (~170 ppm) validate ester and amide groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
- X-ray crystallography : Resolves absolute stereochemistry and molecular conformation. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .
Q. What safety precautions are essential when handling this compound?
While specific toxicity data for this compound is limited, structurally similar benzoate esters (e.g., methyl 2-[(ethoxycarbonyl)amino]benzoate) require:
- PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : In sealed containers under inert atmosphere to prevent hydrolysis. Refer to safety protocols for acute toxicity (Category 4 for oral/dermal/inhalation hazards in analogous compounds) .
Advanced Research Questions
Q. How can SHELX software be utilized in the crystallographic analysis of this compound?
SHELXL refines crystal structures by optimizing atomic coordinates, thermal parameters, and occupancy factors. For this compound:
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data ensures accurate refinement.
- Twinned data : SHELXL’s twin refinement tools (e.g., BASF parameter) correct for crystal twinning.
- Hydrogen bonding : Analyze intermolecular interactions (e.g., hydroxyisoxazolidine O–H···O=C) using SHELXPRO’s hydrogen-bond tables. Validate results against ORTEP-3-generated thermal ellipsoid plots .
Q. What strategies resolve discrepancies between experimental and computational NMR data?
Discrepancies (e.g., chemical shift deviations >0.5 ppm) may arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies include:
- Solvent correction : Apply IEF-PCM or COSMO-RS models in DFT calculations (e.g., Gaussian) to match experimental solvent conditions.
- Conformational averaging : Use MD simulations (e.g., AMBER) to account for dynamic equilibria.
- Validation : Cross-check with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, aromatic protons in the benzoate ring may show splitting due to restricted rotation .
Q. How does stereochemical configuration affect the compound’s reactivity and analysis?
The (S)-configuration at the isoxazolidine ring influences:
- Reactivity : Steric hindrance may slow nucleophilic attacks at the carbonyl group.
- Spectroscopy : NOESY NMR can detect spatial proximity between the hydroxy group and adjacent substituents, confirming stereochemistry.
- Crystallography : Anomalous dispersion effects (e.g., Cu Kα radiation) in X-ray data refine absolute configuration. For chiral purity, chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers using hexane/isopropanol mobile phases .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions to prevent ester hydrolysis.
- Crystallization : Use slow evaporation from ethyl acetate/hexane mixtures for high-quality crystals.
- Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) and computational predictions (e.g., ACD/Labs).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
